

Structural Analysis of 5-Formyl-8hydroxycarbostyril: A Technical Guide

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Compound of Interest		
Compound Name:	5-Formyl-8-hydroxycarbostyril	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **5-Formyl-8-hydroxycarbostyril**, a quinolone derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the probable synthetic routes, predicted spectroscopic and crystallographic characteristics based on analogous compounds, and detailed experimental protocols for its complete structural elucidation. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel carbostyril derivatives for drug discovery and development.

Introduction

Carbostyril derivatives, also known as 2-quinolinones, represent a class of heterocyclic compounds with a wide range of biological activities. The introduction of a formyl group at the C5 position and a hydroxyl group at the C8 position of the carbostyril nucleus is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. A thorough structural analysis is paramount for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide details the necessary steps for the synthesis and comprehensive structural characterization of **5-Formyl-8-hydroxycarbostyril**.



Predicted Physicochemical Properties

Quantitative data for **5-Formyl-8-hydroxycarbostyril** is not readily available in the literature. The following table presents predicted physicochemical properties based on computational models and data from the closely related compound, 8-hydroxyquinoline-5-carbaldehyde.[1]

Property	Predicted Value	Data Source
Molecular Formula	C10H7NO3	-
Molecular Weight	189.17 g/mol	Calculated
Exact Mass	189.0426 g/mol	Calculated
XLogP3	1.5	Predicted
Hydrogen Bond Donor Count	2	Predicted
Hydrogen Bond Acceptor Count	3	Predicted
Rotatable Bond Count	1	Predicted
Topological Polar Surface Area	69.4 Ų	Predicted

Synthesis and Purification

The synthesis of **5-Formyl-8-hydroxycarbostyril** can be approached by the formylation of the parent compound, 8-hydroxycarbostyril. Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Proposed Synthetic Pathways

Caption: Proposed synthetic routes to 5-Formyl-8-hydroxycarbostyril.

Experimental Protocols

3.2.1. Reimer-Tiemann Reaction[2][3][4][5][6]

Dissolve 8-hydroxycarbostyril in a 10-40% aqueous solution of sodium hydroxide.



- Heat the mixture to approximately 70°C with vigorous stirring.
- Add chloroform dropwise to the solution over a period of 1 hour.
- Continue stirring for an additional 3 hours at 70°C.
- Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to a pH of 4-5.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

3.2.2. Duff Reaction[7][8][9][10][11]

- To a solution of 8-hydroxycarbostyril in an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add hexamethylenetetramine.
- Heat the reaction mixture to 150-160°C for several hours.
- Cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid).
- Isolate the crude product by filtration or extraction.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

The structural confirmation of the synthesized **5-Formyl-8-hydroxycarbostyril** will be achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.



Technique	Predicted Chemical Shifts / Frequencies
¹H NMR	δ 10.0-11.0 (s, 1H, -CHO), δ 9.0-10.0 (s, 1H, -OH), δ 7.0-8.5 (m, 4H, Ar-H), δ 6.5-7.0 (d, 1H, C3-H), δ 7.5-8.0 (d, 1H, C4-H)
¹³ C NMR	δ 190-200 (C=O, aldehyde), δ 160-170 (C=O, lactam), δ 110-160 (Ar-C)
IR (cm ⁻¹)	3200-3400 (O-H stretch), 3100-3200 (N-H stretch), 1680-1700 (C=O stretch, aldehyde), 1640-1660 (C=O stretch, lactam), 1500-1600 (C=C stretch, aromatic)
Mass Spec (EI)	m/z 189 (M+), fragments corresponding to loss of CO, CHO

Experimental Protocols for Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to enable unambiguous assignment of all proton and carbon signals.

4.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)



- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure.

Predicted Crystallographic Data

Based on the crystal structures of related carbostyril and quinoline derivatives, the following crystallographic parameters can be anticipated.[12][13][14]

Parameter	Predicted Value
Crystal System	Monoclinic or Orthorhombic
Space Group	P21/c or P212121
Z	4
Key Interactions	Intermolecular hydrogen bonding involving the hydroxyl, formyl, and lactam groups. π - π stacking of the aromatic rings.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray crystallographic analysis.

Experimental Protocol for X-ray Crystallography[15][16] [17]

Crystal Growth: Grow single crystals of 5-Formyl-8-hydroxycarbostyril suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetone, or a mixture thereof) or by vapor diffusion.



- Crystal Mounting: Mount a selected single crystal on a goniometer head.
- Data Collection: Collect diffraction data at a controlled temperature (typically 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
- Structure Solution and Refinement: Process the collected data to determine the unit cell
 parameters and space group. Solve the crystal structure using direct methods or Patterson
 methods and refine the atomic positions and thermal parameters using full-matrix leastsquares procedures.
- Structure Validation: Validate the final structure using software such as PLATON and check for completeness and quality of the crystallographic data.

Structural Features and Signaling Pathway Implications

The structural features of **5-Formyl-8-hydroxycarbostyril**, particularly the presence and positioning of the formyl and hydroxyl groups, are likely to influence its interaction with biological targets. These groups can act as hydrogen bond donors and acceptors, potentially mediating interactions with enzyme active sites or receptor binding pockets.

Caption: Potential intermolecular interactions with a biological target.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural analysis of **5-Formyl-8-hydroxycarbostyril**. By following the detailed experimental protocols and utilizing the predictive data presented, researchers can efficiently synthesize and characterize this and other novel carbostyril derivatives. A thorough understanding of the molecular structure is a critical step in the development of new and effective therapeutic agents.

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